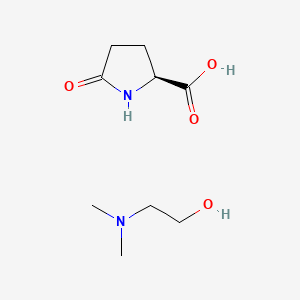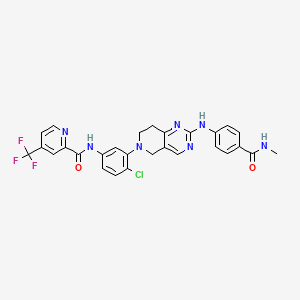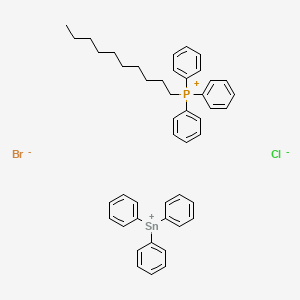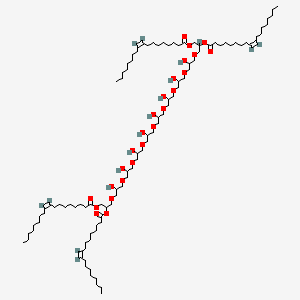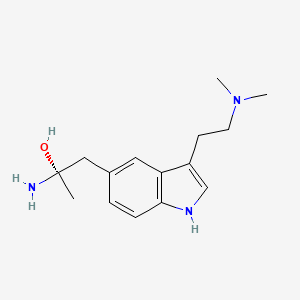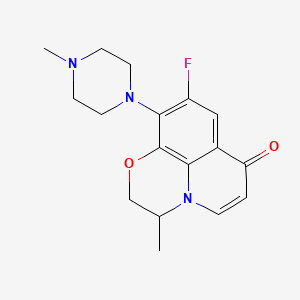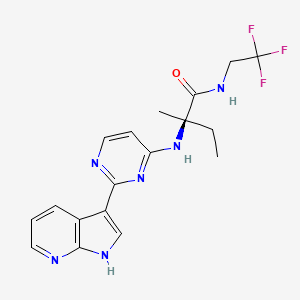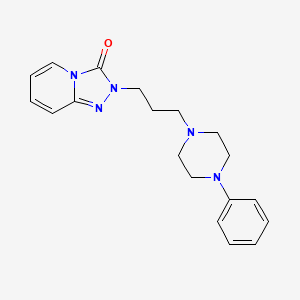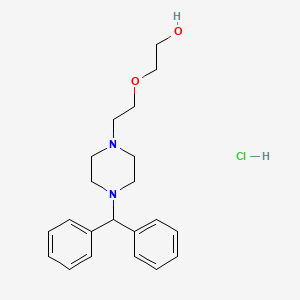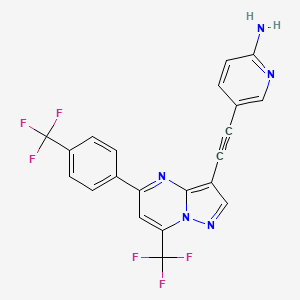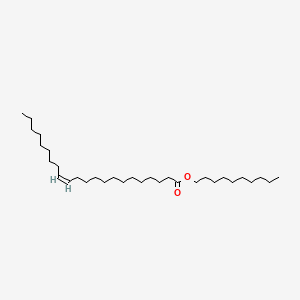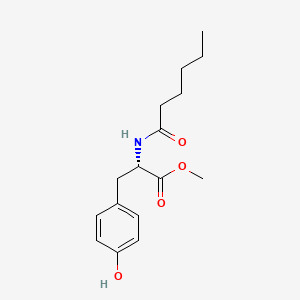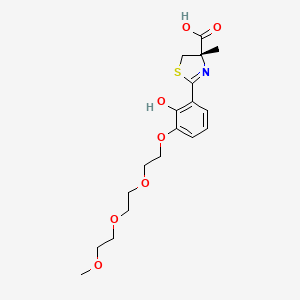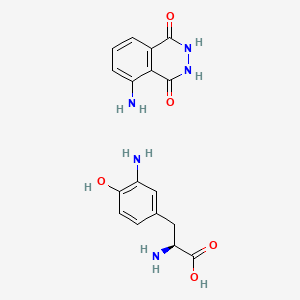
Diazoluminolmelanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazoluminolmelanin is a synthetic luminescent biopolymer.
Wissenschaftliche Forschungsanwendungen
Microwave Dosimetry
Diazoluminomelanin (DALM) has been explored for its potential in microwave dosimetry. Bruno and Kiel (1994) described the synthesis of DALM in HL-60 cells, highlighting its ability to produce chemiluminescence (CL) in response to microwave power input and increased temperatures. This suggests its utility in radiofrequency dosimetry at a cellular level (Bruno & Kiel, 1994).
Optical Properties
Research by Wagner-Brown et al. (1997) examined the optical properties of DALM, focusing on the electronic structure and the impact of morphology on its luminescent properties. Their findings contribute to understanding DALM's electroluminescent behavior and its potential applications in fields sensitive to optical properties (Wagner-Brown et al., 1997).
Targeted Microbe or Cell Destruction
Kiel et al. (2004) investigated the use of DALM in directing electromagnetic radiation to target and potentially destroy specific microbes or cells. This research highlights the application of DALM in tagging cells for detection or destruction using various forms of radiation (Kiel et al., 2004).
Luminescent Biopolymer
Kiel et al. (1990) synthesized DALM as a luminescent biopolymer, noting its ability to produce prolonged chemiluminescence under physiological conditions without a catalyst. This quality makes DALM a potential reagent for detecting free radicals and peroxides in cellular and biochemical preparations (Kiel et al., 1990).
Biosynthesis in Bacteria
A study by Kiel et al. (1991) presented conditions for the biosynthesis of diazomelanin and diazoluminomelanin in bacteria, contributing to our understanding of the intracellular formation of these polymers. This research may inform further applications in biotechnology (Kiel et al., 1991).
Conductive and Luminescent Properties
Kiel et al. (1990) also explored the thermodynamic, luminescent, and dielectric properties of DALM, underscoring its conductive and absorptive properties across a range of frequencies. These characteristics suggest potential uses in areas requiring materials with unique electrical and luminescent properties (Kiel et al., 1990).
Chemical Characterization
Smith (2000) focused on the chemical characterization of DALM, providing insights into its chemical structure and the nature of its polymerization. This work is crucial for understanding the fundamental properties of DALM and its potential applications (Smith, 2000).
Electrochemiluminescence Studies
Bruno et al. (1998) conducted electrochemiluminescence (ECL) studies of DALM, revealing its response to various metal ions. These findings open avenues for using DALM in applications where metal ion interactions are crucial (Bruno et al., 1998).
Eigenschaften
CAS-Nummer |
126815-81-4 |
|---|---|
Produktname |
Diazoluminolmelanin |
Molekularformel |
C17H19N5O5 |
Molekulargewicht |
373.36 |
IUPAC-Name |
5-amino-2,3-dihydrophthalazine-1,4-dione (S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H12N2O3.C8H7N3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3,7,12H,4,10-11H2,(H,13,14);1-3,10-11H,9H2/t7-;/m0./s1 |
InChI-Schlüssel |
RJGOMFVTRMUHDP-FJXQXJEOSA-N |
SMILES |
O=C([C@H](Cc1cc(N)c(O)cc1)N)O.Nc2cccc(c([nH][nH]3)=O)c2c3=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Diazoluminolmelanin; DALM; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



